N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-methylbenzenamine with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 4-methylbenzenamine with thiocarbonyl diimidazole in the presence of a base, followed by the reaction with phenoxyacetyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Material Science: It is used in the development of optoelectronic devices due to its electron-donor characteristics.
Biological Research: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can disrupt DNA replication, inhibiting the proliferation of cancer cells. Additionally, the compound can inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide: This compound shares structural similarities with N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide and exhibits similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds, including various substituted thiadiazoles, have been studied for their anticancer and antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of a thiadiazole ring with phenoxyacetamide, which imparts distinct chemical and biological properties. Its ability to disrupt DNA replication and inhibit enzyme activity makes it a valuable compound in medicinal and biological research.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-19-17(23-20-16)18-15(21)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19,20,21) |
InChI Key |
IXFJNVRFCQODAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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